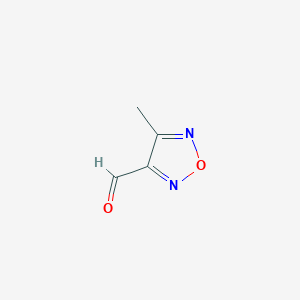
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a derivative of the 1,2,5-oxadiazole family, which is characterized by a 1,2,5-oxadiazole ring structure. This class of compounds has been the subject of various synthetic methods due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
Several approaches have been developed for the synthesis of 1,2,5-oxadiazole derivatives. A novel one-pot, four-component condensation reaction has been reported, which is an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde . Another method involves the synthesis of 2-amino-substituted 1,3,4-oxadiazoles via condensation followed by I2-mediated oxidative C–O bond formation, which is compatible with various aldehydes . Additionally, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehydes act as both substrates and oxidants .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is not directly discussed in the provided papers. However, the general structure of 1,2,5-oxadiazole derivatives can be inferred. These compounds typically exhibit a ring structure with nitrogen and oxygen atoms at specific positions, which can significantly influence their electronic and steric properties .
Chemical Reactions Analysis
The reactivity of 1,2,5-oxadiazole derivatives can be quite diverse. For instance, the reaction between N-Isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids can lead to the synthesis of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Moreover, iodine-mediated oxidative C-O bond formation has been used for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides . These reactions highlight the versatility of 1,2,5-oxadiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde specifically are not detailed in the provided papers. However, the properties of related oxadiazole derivatives can be indicative. For example, the synthesis of 5-aryl-1,2,4-oxadiazole-3-carbaldehydes has been achieved, and these aldehydes are stabilized in the hydrated form, which is a peculiar behavior discussed based on spectroscopic data . The spectroscopic properties of carbazole-oxadiazoles have also been studied, providing insights into their absorption, emission, and quantum yields .
Applications De Recherche Scientifique
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in the development of various drugs that belong to different categories, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
- Methods : The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
- Results : Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
-
Antifungal Applications
- Field : Microbiology
- Application : Compounds like 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde may have potential use in developing antifungal agents.
- Methods : Derivatives of 1,3,4-oxadiazole were synthesized and tested for antifungal activity.
- Results : The synthesized compounds showed good inhibition property against certain fungi.
Propriétés
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWXHPOWMHHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567288 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
CAS RN |
90507-35-0 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)




